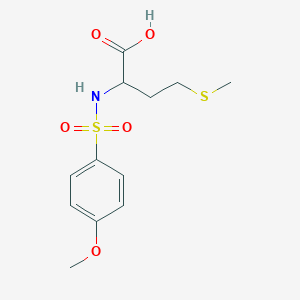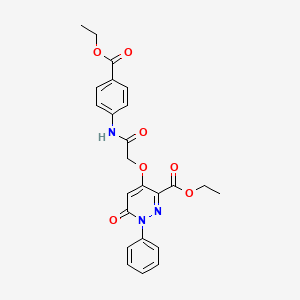
2-(Azetidin-3-yl)-5-chloropyridine bis(2,2,2-trifluoroacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Azetidin-3-yl)-5-chloropyridine bis(2,2,2-trifluoroacetate)” is a chemical compound with the CAS Number: 2044838-66-4 . It has a molecular weight of 362.23 . The IUPAC name for this compound is 2-(azetidin-3-yl)pyridine bis(2,2,2-trifluoroacetate) . It is stored at 4 degrees Celsius and is available in oil form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2.2C2HF3O2/c1-2-4-10-8(3-1)7-5-9-6-7;23-2(4,5)1(6)7/h1-4,7,9H,5-6H2;2(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.It is stored at 4 degrees Celsius . The molecular weight of this compound is 362.23 .
Applications De Recherche Scientifique
Antimicrobial Properties
Antimicrobial Screening : Compounds derived from azetidinone, similar to the core structure of "2-(Azetidin-3-yl)-5-chloropyridine bis(2,2,2-trifluoroacetate)", have shown significant antimicrobial activities. A series of novel 2-azetidinons exhibited excellent antibacterial and antifungal activities (Ayyash & Habeeb, 2019).
Synthesis of Antimicrobial Compounds : Another study synthesized a series of pyrimidine-azetidinone analogues which demonstrated in vitro antimicrobial and antituberculosis activities, suggesting their potential in designing antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Synthesis and Characterization
Synthesis Techniques : A novel method involving the synthesis of 2-azetidinones was reported, where the structural assignments were estimated from spectroscopic analysis. This research highlights the synthesis pathways relevant to compounds like "2-(Azetidin-3-yl)-5-chloropyridine" (Thomas et al., 2016).
Characterization of Azetidinones : The study of azetidines, azetines, and azetes provides insights into the thermal stability, reactivity, and synthetic methods of these compounds, which are closely related to "2-(Azetidin-3-yl)-5-chloropyridine" (Singh et al., 2008).
Biomedical Applications
Potential in Nootropic and Antidepressant Agents : The study of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone revealed their potential as antidepressant and nootropic agents, indicating a potential avenue for psychiatric medication research related to "2-(Azetidin-3-yl)-5-chloropyridine" (Thomas et al., 2016).
Synthesis of Novel Ligands for Nicotinic Receptors : A compound similar in structure to "2-(Azetidin-3-yl)-5-chloropyridine" was synthesized and identified as a potential novel ligand for nicotinic receptors, suggesting its use in neurological research and potential therapeutic applications (Karimi & Långström, 2002).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H302, H315, H319, H335 . The precautionary statements associated with this compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
2-(azetidin-3-yl)-5-chloropyridine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2.2C2HF3O2/c9-7-1-2-8(11-5-7)6-3-10-4-6;2*3-2(4,5)1(6)7/h1-2,5-6,10H,3-4H2;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOVYCCPGSRLMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC=C(C=C2)Cl.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yl)-5-chloropyridine bis(2,2,2-trifluoroacetate) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Fluorophenoxy)phenyl]methanamine](/img/structure/B2638278.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide](/img/structure/B2638281.png)
![2-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2638282.png)
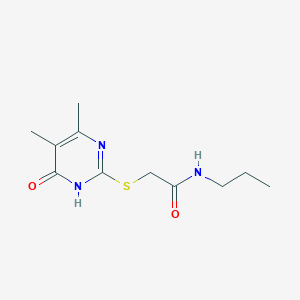
![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2638284.png)
![2-[1-(1,3-Benzodioxol-5-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2638286.png)
![2-bromo-N-cyclopentyl-5-methoxy-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2638287.png)
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2638291.png)
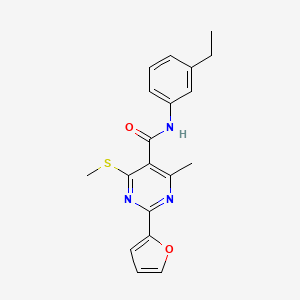
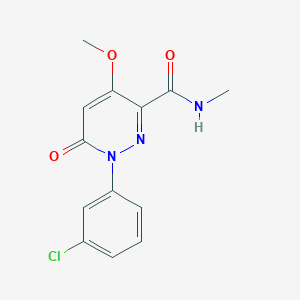
![6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime](/img/structure/B2638295.png)
